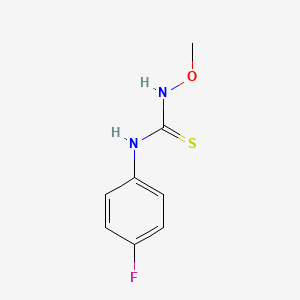









|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]=[C:9]=[S:10])=[CH:4][CH:3]=1.Cl.[CH3:12][O:13][NH2:14].C(N(CC)CC)C>C1COCC1.O.CCOCC>[F:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]([NH:14][O:13][CH3:12])=[S:10])=[CH:4][CH:3]=1 |f:1.2,4.5|
|


|
Name
|
|
|
Quantity
|
306 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=C1)N=C=S
|
|
Name
|
|
|
Quantity
|
835 mg
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CON
|
|
Name
|
|
|
Quantity
|
1.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1.O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
WASH
|
|
Details
|
washed with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(C=C1)NC(=S)NOC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 240 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 59.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |